molecular formula C8Cl6N2 B12338533 Perchlorocinnoline

Perchlorocinnoline

Cat. No.: B12338533
M. Wt: 336.8 g/mol
InChI Key: OHKHCQHUTWDUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perchlorocinnoline is a chemical compound with the molecular formula C8Cl6N2 and a molecular weight of 336.82 g/mol . It is a highly chlorinated derivative of cinnoline, an N-heterocyclic compound. This compound is primarily used in research settings and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perchlorocinnoline typically involves the chlorination of cinnoline. The process requires stringent reaction conditions, including the use of chlorine gas and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is carried out under controlled temperatures to ensure the complete chlorination of the cinnoline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Perchlorocinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Perchlorocinnoline has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of perchlorocinnoline involves its interaction with molecular targets through its highly reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function. The exact molecular pathways and targets are still under investigation, but it is believed that this compound can interfere with cellular processes by modifying proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high degree of chlorination, which imparts distinct chemical properties and reactivity compared to its analogs. This high chlorination makes it a valuable compound for studying the effects of halogenation on the chemical and biological properties of heterocyclic compounds .

Properties

Molecular Formula

C8Cl6N2

Molecular Weight

336.8 g/mol

IUPAC Name

3,4,5,6,7,8-hexachlorocinnoline

InChI

InChI=1S/C8Cl6N2/c9-2-1-3(10)8(14)16-15-7(1)6(13)5(12)4(2)11

InChI Key

OHKHCQHUTWDUJQ-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=NC(=C2Cl)Cl

Origin of Product

United States

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